1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol
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Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the 4-fluoro-3-(trifluoromethyl)benzyl chloride. This intermediate is then reacted with piperidin-4-ol under specific conditions to yield the final product. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol is compared with other similar compounds, such as 1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-ol and 1-(4-fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol. These compounds share structural similarities but differ in the position of the fluorine atom and the piperidine ring, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-ol
1-(4-fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol
1-(4-fluoro-3-(trifluoromethyl)benzyl)piperidine
This comprehensive overview highlights the significance of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4NO/c14-12-2-1-9(7-11(12)13(15,16)17)8-18-5-3-10(19)4-6-18/h1-2,7,10,19H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPZDUMKDTVGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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